4-Bromo-3-chloro-5,8-difluoroquinoline

Monoamine Oxidase B Inhibition Neurodegenerative Disease Enzyme Assay

Researchers developing potent MAO-B inhibitors often face a gap between generic quinoline screening hits (IC₅₀ >10,000 nM) and the sub-nanomolar potency needed for lead optimization. 4-Bromo-3-chloro-5,8-difluoroquinoline bridges this gap with a validated IC₅₀ of 0.900 nM against recombinant human MAO-B, coupled with a unique tri-halogen scaffold. • Enables sequential cross-coupling: Suzuki-Miyaura at C4 (Br), Buchwald-Hartwig at C3 (Cl), then SNAr at C5/C8 (F), generating diverse libraries from a single core. • Elevated LogP of 3.93 supports CNS penetration programs compared to des-halogen analogs (LogP 2.45-3.28). • Commercially available at ≥98% purity; shipped under ambient conditions with HazMat Class 6.1 handling where required.

Molecular Formula C9H3BrClF2N
Molecular Weight 278.481
CAS No. 1210275-42-5
Cat. No. B571986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-5,8-difluoroquinoline
CAS1210275-42-5
Molecular FormulaC9H3BrClF2N
Molecular Weight278.481
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Br)F
InChIInChI=1S/C9H3BrClF2N/c10-8-4(11)3-14-9-6(13)2-1-5(12)7(8)9/h1-3H
InChIKeyUISSAMSFPLEPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chloro-5,8-difluoroquinoline Building Block Overview


4-Bromo-3-chloro-5,8-difluoroquinoline is a polyhalogenated quinoline derivative characterized by the molecular formula C9H3BrClF2N and a molecular weight of 278.48 g/mol . It features a dense substitution pattern comprising bromine at the 4-position, chlorine at the 3-position, and two fluorine atoms at the 5- and 8-positions, establishing it as a versatile intermediate for sequential cross-coupling and nucleophilic aromatic substitution reactions. Commercially available with a purity of ≥98% , this compound is primarily utilized as a research chemical and building block in early-stage drug discovery programs.

1
Synthetic building block
Orthogonal cross-coupling via Br, Cl, and SNAr at F positions
2
MAO-B pathway study fit
Reported sub-nanomolar MAO-B inhibition context supports inhibitor research
3
Multi-halogen scaffold
Three distinct halogen types enable diversity-oriented synthesis

4-Bromo-3-chloro-5,8-difluoroquinoline Differentiation from Analogs


Superficially similar halogenated quinolines—such as 4-bromo-5,8-difluoroquinoline or 4-bromo-3-chloroquinoline—cannot be directly interchanged with 4-bromo-3-chloro-5,8-difluoroquinoline in advanced synthetic sequences or biological assays. The unique confluence of three distinct halogens (Br, Cl, 2×F) at specific positions creates a differentiated reactivity profile that is not replicated by any single analog. The presence of both bromine and chlorine on the pyridine ring enables orthogonal cross-coupling strategies, while the 5,8-difluoro motif significantly modulates electronic properties and lipophilicity. Critically, this precise halogen pattern has been linked to sub-nanomolar inhibitory activity against monoamine oxidase B (MAO-B) [1], a property that is entirely absent or markedly attenuated in des-halogen or mono/di-substituted analogs [2][3]. The following quantitative evidence establishes the non-interchangeable nature of this specific scaffold.

Target
4-Bromo-3-chloro-5,8-difluoroquinoline
Unique Br/Cl/2F pattern enables orthogonal reactivity and reported MAO-B inhibition response not replicated by simpler analogs.
Substitute 1
4-Bromo-5,8-difluoroquinoline
Missing chlorine limits orthogonal coupling steps; MAO-A/MAO-B activity profile may shift significantly.
Substitute 2
4-Bromo-3-chloroquinoline
Absence of fluorine blocks SNAr at 5/8-positions; lipophilicity and target engagement may differ.

4-Bromo-3-chloro-5,8-difluoroquinoline: Evidence vs. Analogs


MAO-B Inhibition Advantage

4-Bromo-3-chloro-5,8-difluoroquinoline exhibits an IC50 of 0.900 nM against recombinant human MAO-B [1]. This represents a >111,000-fold increase in potency compared to a structurally related quinoline derivative (CHEMBL3398528) that showed an IC50 > 100,000 nM in the same assay system [2]. The target compound also exceeds the potency of the clinical MAO-B inhibitor selegiline, which displays an IC50 of approximately 19.6 nM under comparable conditions [3].

MAO-B Inhibition
Cross-study comparable
IC50 0.900 nM
Supports MAO-B inhibitor discovery context
>111,000-fold vs. analog CHEMBL3398528; ~22-fold vs. selegiline
Monoamine Oxidase B Inhibition Neurodegenerative Disease Enzyme Assay

MAO-A Inhibition Profile vs. Analogs

The compound inhibits recombinant human MAO-A with an IC50 of 50 nM [1]. While less potent than the selective MAO-A inhibitor clorgyline (IC50 ≈ 4 nM) [2], this activity is >2,000-fold stronger than that of a related quinoline analog (CHEMBL2062874) which exhibits an IC50 of 103,000 nM in the same assay format [3]. This demonstrates that the specific halogenation pattern contributes significantly to MAO-A binding, unlike many generic quinoline derivatives.

MAO-A Inhibition
Cross-study comparable
IC50 50 nM
Moderate MAO-A activity differentiates from inactive analogs
2,060-fold more potent than analog CHEMBL2062874
Monoamine Oxidase A Inhibition Selectivity Profiling Structure-Activity Relationship

Lipophilicity Advantage

4-Bromo-3-chloro-5,8-difluoroquinoline possesses a calculated LogP of 3.93 and a topological polar surface area (TPSA) of 12.89 Ų . This LogP value is substantially higher than that of key structural analogs lacking the full halogen complement: 4-bromo-5,8-difluoroquinoline (LogP = 3.28) [1], 4-bromo-3-chloroquinoline (LogP = 3.65) , and the parent 5,8-difluoroquinoline (LogP = 2.45) [2].

Lipophilicity
Direct head-to-head comparison
LogP 3.93
Higher LogP may alter membrane partitioning vs. analogs
+0.65 to +1.48 over less-halogenated comparators
Physicochemical Properties Lipophilicity ADME Prediction

Synthetic Versatility: Multiple Halogen Handles

The molecule contains three types of halogen substituents—bromine (C4), chlorine (C3), and fluorine (C5/C8)—each offering distinct reactivity for orthogonal synthetic manipulation. Bromine at the 4-position is the most reactive site for palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig), while chlorine at the 3-position can be engaged under more forcing conditions or using specialized catalysts [1]. The 5,8-difluoro motif can undergo nucleophilic aromatic substitution (SNAr) to introduce amines or alkoxides [2]. In contrast, analogs like 4-bromo-5,8-difluoroquinoline (lacking chlorine) offer only two distinct halogen types, and 4-bromo-3-chloroquinoline (lacking fluorine) cannot undergo SNAr at the 5/8 positions.

Synthetic Handles
Class-level inference
3 halogen types
Enables sequential orthogonal functionalization
Br, Cl, and F provide tiered reactivity; class-level expectation
Organic Synthesis Cross-Coupling Building Block

4-Bromo-3-chloro-5,8-difluoroquinoline Application Scenarios


MAO-B Inhibitor Lead Discovery

With an IC50 of 0.900 nM against recombinant human MAO-B [1], this compound serves as an attractive starting point for medicinal chemistry campaigns targeting MAO-B for Parkinson's disease or other neurodegenerative conditions. Its sub-nanomolar potency distinguishes it from generic quinoline screening hits that typically show IC50 values >10,000 nM. Procurement is justified when the project objective is to develop novel, potent MAO-B inhibitors with a unique quinoline chemotype.

Lipophilicity-Guided Lead Optimization

The elevated LogP of 3.93 (compared to 3.28 for the 4-bromo-5,8-difluoro analog and 2.45 for the parent difluoroquinoline) makes this compound particularly suitable for programs where increased membrane permeability or CNS penetration is desired. Researchers seeking to expand the lipophilicity range of a quinoline-based series should select this fully halogenated derivative to achieve higher LogP without adding additional molecular weight beyond what the halogen pattern already provides.

Sequential Cross-Coupling for Diversity-Oriented Synthesis

The presence of three chemically distinct halogen substituents (Br, Cl, F) enables a tiered synthetic strategy: initial Suzuki-Miyaura coupling at the C4 bromine, followed by Buchwald-Hartwig amination or additional cross-coupling at the C3 chlorine, and concluding with SNAr functionalization at the C5/C8 fluorine positions [2][3]. This sequential functionalization capability is not available from mono- or di-halogenated quinoline analogs, making this building block uniquely valuable for generating structurally diverse libraries from a single core scaffold.

Dual MAO-A/MAO-B Inhibitor Reference

The compound's distinct activity profile—sub-nanomolar MAO-B inhibition (IC50 0.900 nM) coupled with moderate MAO-A inhibition (IC50 50 nM) [1]—positions it as a useful reference standard for selectivity assays. Unlike completely MAO-inactive quinolines, this compound provides a well-defined dual-activity signature that can benchmark assay performance and serve as a comparative control when evaluating novel MAO inhibitors.

Application
Selection Property
Validation Focus
MAO-B inhibitor research
MAO-B inhibition assay context
MAO-B pathway selectivity profiling
Lipophilicity-guided scaffold optimization
Higher LogP vs. less-halogenated analogs
Membrane partitioning and CNS penetration model studies
Diversity-oriented synthesis
Three distinct halogen types (Br, Cl, F)
Sequential cross-coupling regioselectivity
Dual MAO-A/MAO-B inhibitor profiling
Defined dual-activity profile
MAO selectivity assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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